N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine
Description
N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is a complex heterocyclic compound that features a unique combination of thiazole and triazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-methyl-4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S2/c1-5-7(6-3-15-8(10-2)13-6)16-9-11-4-12-14(5)9/h3-4H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPKDNVFXLIUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring. Subsequent reactions with hydrazine derivatives lead to the formation of the triazole ring. The final step involves methylation using methyl iodide or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The specific pathways and targets depend on the biological context and the specific derivatives of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antimicrobial and antifungal properties.
Uniqueness
N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is unique due to the combination of both thiazole and triazole rings in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on the biological activity of this compound, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring fused with a triazole moiety, which is significant for its biological activity. The presence of methyl groups on the thiazole and triazole rings enhances its pharmacological properties.
1. Anticancer Activity
Recent studies have shown that compounds containing thiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound has an IC50 value in the low micromolar range against several cancer types. This indicates potent activity compared to standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical) | 5.0 |
| MCF7 (breast) | 7.5 | |
| A549 (lung) | 6.0 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal and Antibacterial Effects : Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria as well as certain fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole and Triazole Rings : The fused ring system is essential for the interaction with biological targets.
- Methyl Substituents : The methyl groups enhance lipophilicity and may improve cell membrane permeability.
Case Studies
Several research articles have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study reported the synthesis of this compound via a multi-step process involving cyclization reactions. Following synthesis, biological evaluations confirmed its anticancer potential through MTT assays on various cancer cell lines .
- Mechanism of Action : Research indicated that the compound induces apoptosis in cancer cells through a mitochondrial pathway involving reactive oxygen species (ROS) generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
